molecular formula C18H17ClN2O4 B12216771 5-[3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid

5-[3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid

Cat. No.: B12216771
M. Wt: 360.8 g/mol
InChI Key: UMJMQWSMMAQWAN-UHFFFAOYSA-N
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Description

5-[3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a furan ring, and a pyrazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone.

    Introduction of the furan ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor.

    Attachment of the chlorophenyl group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the pyrazole ring.

    Formation of the oxopentanoic acid moiety: This can be achieved through a series of oxidation and esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-[3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring and the pyrazole ring can be oxidized under appropriate conditions.

    Reduction: The carbonyl group in the oxopentanoic acid moiety can be reduced to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include oxidized derivatives of the furan and pyrazole rings.

    Reduction: The major product is the corresponding alcohol.

    Substitution: Substituted derivatives of the chlorophenyl group.

Scientific Research Applications

5-[3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-[3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazole
  • 5-(4-chlorophenyl)-2-furancarboxylic acid
  • 4-chlorophenyl-2-furylmethanone

Uniqueness

5-[3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the pyrazole ring, furan ring, and chlorophenyl group in a single molecule makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H17ClN2O4

Molecular Weight

360.8 g/mol

IUPAC Name

5-[5-(4-chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid

InChI

InChI=1S/C18H17ClN2O4/c19-13-8-6-12(7-9-13)14-11-15(16-3-2-10-25-16)21(20-14)17(22)4-1-5-18(23)24/h2-3,6-10,15H,1,4-5,11H2,(H,23,24)

InChI Key

UMJMQWSMMAQWAN-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Cl)C(=O)CCCC(=O)O)C3=CC=CO3

Origin of Product

United States

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